molecular formula C11H12N2O3 B12805209 Piperonylamine, N-(2-oxazolin-2-yl)- CAS No. 102259-61-0

Piperonylamine, N-(2-oxazolin-2-yl)-

Cat. No.: B12805209
CAS No.: 102259-61-0
M. Wt: 220.22 g/mol
InChI Key: NBWNWJCBQUUGFL-UHFFFAOYSA-N
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Description

Piperonylamine, N-(2-oxazolin-2-yl)-, is a derivative of piperonylamine (C₈H₉NO₂), a benzodioxole-containing compound with a primary amine group. For instance, piperonylamine serves as a precursor in the synthesis of acetamide derivatives (e.g., compounds 2–13 in ) and participates in coupling reactions with carboxylic acids or amines to generate bioactive molecules .

Properties

CAS No.

102259-61-0

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C11H12N2O3/c1-2-9-10(16-7-15-9)5-8(1)6-13-11-12-3-4-14-11/h1-2,5H,3-4,6-7H2,(H,12,13)

InChI Key

NBWNWJCBQUUGFL-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)NCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperonylamine, N-(2-oxazolin-2-yl)- typically involves the reaction of piperonylamine with oxazoline derivatives. One common method is the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor®. This reaction is carried out at room temperature and results in the formation of oxazoline rings with high stereospecificity .

Industrial Production Methods

Industrial production methods for Piperonylamine, N-(2-oxazolin-2-yl)- often involve continuous flow processes. These methods utilize packed reactors containing commercial manganese dioxide to facilitate the oxidative aromatization of oxazolines to oxazoles. This approach improves the safety profile of the reaction and provides pure products without the need for additional purification .

Chemical Reactions Analysis

Types of Reactions

Piperonylamine, N-(2-oxazolin-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Piperonylamine, N-(2-oxazolin-2-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Piperonylamine, N-(2-oxazolin-2-yl)- involves its interaction with specific molecular targets and pathways. The oxazoline ring can coordinate with metal ions, forming complexes that exhibit unique reactivity and biological activities. These complexes can inhibit enzymes or disrupt microbial cell walls, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

N-Methyl-N-Piperonylformamide vs. N-Methyl-N,N-Dipiperonylamine

highlights the competition between formamide and diamine formation during reactions of piperonal with methylamine. Key findings:

Compound Yield (%) Reaction Conditions Key Structural Feature
N-Methyl-N-piperonylformamide 51.4 185°C, 1 min, piperonal Formamide (electron-withdrawing)
N-Methyl-N,N-dipiperonylamine 32.8 Same conditions Diamine (electron-donating)

When 1-naphthaldehyde replaced piperonal, the diamine yield increased to 34.9%, suggesting electron-donating aromatic aldehydes favor diamine formation . For N-(2-oxazolin-2-yl)-piperonylamine, the oxazoline’s electron-withdrawing nature might suppress diamine byproducts, similar to formamide derivatives.

Piperonylamine in Acetamide Derivatives

describes piperonylamine’s role in synthesizing sulfonamide-linked acetamides. For example:

  • Compound 2 (piperonylamine + 2-chloro-N-(4-sulfamoylphenyl)acetamide): Achieved via nucleophilic substitution.
  • Compound 13 (3-aminoquinoline derivative): Lower yields due to steric hindrance.

Alda-1 Analogues and Structural-Activity Relationships

discusses Alda-1 analogues derived from piperonylamine and benzoic acid. The N-piperonylbenzamide scaffold exhibits ALDH2 enzyme activation, whereas methyl anhydroberberilate (a structural analog) shows reduced toxicity. Introducing an oxazoline group might mimic benzamide’s hydrogen-bonding capacity while improving metabolic stability .

Hypothetical Properties of N-(2-Oxazolin-2-yl)-Piperonylamine

Based on trends from analogous compounds:

  • Synthetic Route : Likely involves coupling piperonylamine with 2-oxazoline via carbodiimide-mediated amidation (e.g., EDC, as in ) or ring-opening reactions.
  • Stability : Oxazoline’s ring strain may confer reactivity, necessitating mild conditions to prevent hydrolysis to amides.
  • Bioactivity : The oxazoline’s nitrogen and oxygen atoms could enhance binding to metal ions or polar enzyme pockets, similar to morpholine derivatives in .

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